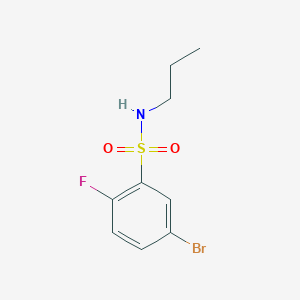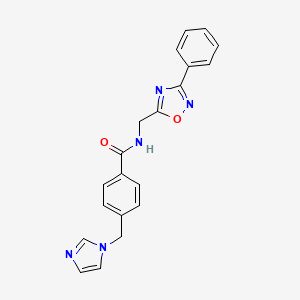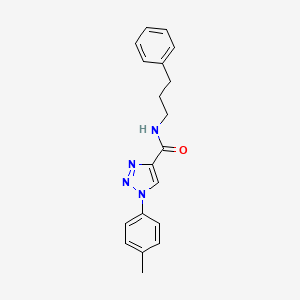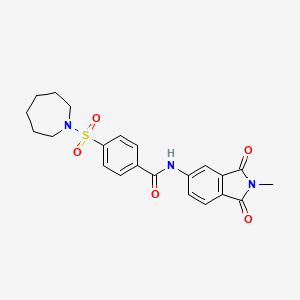
5-Bromo-2-fluoro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 1795717-10-0 . It has a molecular weight of 296.16 and its molecular formula is C9H11BrFNO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
COX-2 Inhibition
5-Bromo-2-fluoro-N-propylbenzenesulfonamide derivatives are explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain processes. For instance, a study by Hashimoto et al. (2002) developed a series of benzenesulfonamide derivatives, noting that the introduction of a fluorine atom at a specific position maintained COX-2 potency and enhanced COX1/COX-2 selectivity. This led to the identification of a potent and selective COX-2 inhibitor, JTE-522, currently in clinical trials for rheumatoid arthritis and other pain-related conditions (Hashimoto et al., 2002).
Enzyme Inhibition and In Silico Studies
Riaz (2020) conducted a study involving the synthesis of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, evaluating their potential for enzyme inhibition. This research highlights the role of benzenesulfonamides in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are significant in treating conditions like diabetes and Alzheimer's disease (Riaz, 2020).
Corrosion Inhibition
A study by Kaya et al. (2016) focused on the use of piperidine derivatives, including benzenesulfonamides, for corrosion inhibition on iron surfaces. This research is crucial in materials science, particularly in preventing metal corrosion in industrial applications (Kaya et al., 2016).
Photodynamic Therapy
Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide for photodynamic therapy, particularly in cancer treatment. This study underlines the potential of benzenesulfonamides in developing new photosensitizers for therapeutic applications (Pişkin et al., 2020).
Sensor Development
Sheikh et al. (2016) synthesized bis-sulfonamides, including benzenesulfonamides, to create sensors for heavy metals like cobalt ions. Such sensors are vital in environmental monitoring and pollution control (Sheikh et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-fluoro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBYKYBBKPGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)

![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)
![2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2826190.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)

![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826204.png)